1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole
Description
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole is a benzimidazole derivative featuring three key substitutions:
- N1 position: 2,6-Difluorobenzyl group, which enhances lipophilicity and may influence receptor binding .
- C2 position: Formyl (-CHO) group, a reactive moiety that could participate in hydrogen bonding or serve as a synthetic handle for further derivatization.
- C4 position: Methyl (-CH₃) group, which may improve steric stability and modulate electronic properties .
Properties
CAS No. |
199594-83-7 |
|---|---|
Molecular Formula |
C16H12F2N2O |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole-2-carbaldehyde |
InChI |
InChI=1S/C16H12F2N2O/c1-10-4-2-7-14-16(10)19-15(9-21)20(14)8-11-12(17)5-3-6-13(11)18/h2-7,9H,8H2,1H3 |
InChI Key |
CFJPQJGZSJYYIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)N(C(=N2)C=O)CC3=C(C=CC=C3F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluorobenzyl chloride and 4-methylbenzimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow processes to ensure high yield and purity. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to achieve the desired product.
Chemical Reactions Analysis
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). The reactions are usually carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Scientific Research Applications
1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzyl)-2-formyl-4-methylbenzimidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the desired biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-4-methylbenzimidazole (MB)
- Structural Differences :
- C2 substitution : MB has a 2,6-difluorophenyl group instead of a formyl group.
- Core structure : Both share the 4-methylbenzimidazole scaffold.
- Biological Activity :
- Key Insight : The formyl group in the target compound could introduce distinct electronic or binding properties compared to MB’s bulky difluorophenyl group.
Lead Compound FB (1-(2,6-Difluorobenzyl)-2-(2,6-difluorophenyl)-1H-benzimidazole)
- Structural Differences :
- Lacks the 4-methyl and C2-formyl groups.
- Biological Activity :
- Key Insight : The target compound’s methyl and formyl groups may further refine RT inhibition or alter selectivity.
Comparison with Non-Benzimidazole Compounds
TAK-385 (GnRH Antagonist)
- Structure: Contains a 2,6-difluorobenzyl group but incorporates a thienopyrimidine-dione core and urea side chain .
- Biological Activity :
- Key Insight : The benzimidazole core in the target compound may prioritize different therapeutic targets (e.g., antiviral vs. hormonal) compared to TAK-385’s complex scaffold.
Triazole Derivatives (e.g., Rufinamide Analogs)
- Structure : Replace benzimidazole with a 1,2,3-triazole ring. Examples include:
- Key Insight : The triazole core’s smaller size and different hydrogen-bonding capacity likely shift applications toward ion channel modulation (e.g., antiepileptics) rather than RT inhibition .
Structural-Activity Relationship (SAR) Analysis
- N1 Substitution : The 2,6-difluorobenzyl group is conserved across multiple analogs (e.g., MB, TAK-385) and is associated with enhanced target affinity and metabolic stability .
- C2 Substitution :
- C4 Substitution : Methyl groups (target compound, MB) optimize steric fit in hydrophobic binding pockets, as seen in HIV-1 RT inhibition .
Comparative Data Table
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